molecular formula C15H22O B14843144 4-Cyclopropoxy-1,2-diisopropylbenzene

4-Cyclopropoxy-1,2-diisopropylbenzene

Cat. No.: B14843144
M. Wt: 218.33 g/mol
InChI Key: BAPYSTASDNFNBG-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-1,2-diisopropylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a cyclopropoxy group and two isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-1,2-diisopropylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with cyclopropyl halides and isopropyl halides in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction conditions often include anhydrous environments and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-1,2-diisopropylbenzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenation reactions may use reagents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropoxybenzoic acid, while reduction could produce cyclopropoxyisopropylbenzene.

Scientific Research Applications

4-Cyclopropoxy-1,2-diisopropylbenzene has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-1,2-diisopropylbenzene involves its interaction with specific molecular targets and pathways. The cyclopropoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diisopropylbenzene: Lacks the cyclopropoxy group, making it less reactive in certain chemical reactions.

    1,3-Diisopropylbenzene: Has a different substitution pattern on the benzene ring, affecting its chemical properties and reactivity.

    1,4-Diisopropylbenzene: Another isomer with distinct physical and chemical characteristics.

Uniqueness

4-Cyclopropoxy-1,2-diisopropylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

4-cyclopropyloxy-1,2-di(propan-2-yl)benzene

InChI

InChI=1S/C15H22O/c1-10(2)14-8-7-13(16-12-5-6-12)9-15(14)11(3)4/h7-12H,5-6H2,1-4H3

InChI Key

BAPYSTASDNFNBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)OC2CC2)C(C)C

Origin of Product

United States

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